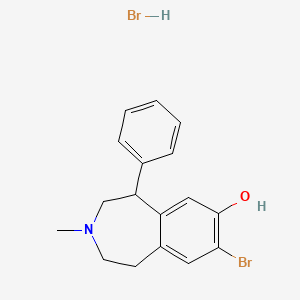

SKF 83566 bromhidrato

Descripción general

Descripción

El bromhidrato de SKF 83566 es un antagonista potente y selectivo del receptor de dopamina tipo D1. Es conocido por su alta afinidad por los receptores D1 con un valor de Ki de aproximadamente 0,56 nM . Este compuesto también es un antagonista en el receptor vascular 5-HT2 y muestra inhibición selectiva de la adenilil ciclasa 2 . El bromhidrato de SKF 83566 es activo centralmente después de la administración sistémica y tiene varios efectos neurológicos in vitro e in vivo .

Aplicaciones Científicas De Investigación

El bromhidrato de SKF 83566 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor de dopamina.

Biología: Se emplea en la investigación de las funciones del receptor de dopamina y las vías de señalización.

Medicina: Se investiga por sus posibles efectos terapéuticos en trastornos neurológicos como la enfermedad de Parkinson y la esquizofrenia.

Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores de dopamina

Mecanismo De Acción

El bromhidrato de SKF 83566 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina tipo D1, inhibiendo así su actividad. Esto lleva a una disminución en la producción de monofosfato de adenosina cíclico (AMPc) a través de la inhibición de la adenilil ciclasa 2. El compuesto también actúa como un antagonista en el receptor vascular 5-HT2, modulando aún más las vías de señalización de neurotransmisores .

Análisis Bioquímico

Biochemical Properties

SKF 83566 hydrobromide plays a crucial role in biochemical reactions by selectively inhibiting D1-like dopamine receptors. It has a high affinity for these receptors with a dissociation constant (K_i) of approximately 0.56 nM . Additionally, SKF 83566 hydrobromide acts as a weaker competitive antagonist at the vascular 5-HT2 receptor (K_i = 11 nM) . It also inhibits the dopamine transporter (DAT) with an IC50 of 5.7 μM . These interactions highlight its role in modulating dopamine signaling pathways and influencing various neurological effects.

Cellular Effects

SKF 83566 hydrobromide exerts significant effects on various cell types and cellular processes. By inhibiting D1 receptors, it impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83566 hydrobromide has been shown to selectively inhibit adenylyl cyclase 2 (AC2) while being inactive against AC1 and AC5 . This selective inhibition affects the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. Additionally, SKF 83566 hydrobromide influences motor control, cognitive functions, and reward mechanisms by modulating dopamine signaling .

Molecular Mechanism

The molecular mechanism of SKF 83566 hydrobromide involves its binding interactions with D1-like dopamine receptors. By acting as an antagonist, it prevents the activation of these receptors by endogenous dopamine, thereby inhibiting downstream signaling pathways. SKF 83566 hydrobromide also exhibits competitive inhibition of the dopamine transporter, reducing dopamine reuptake and increasing extracellular dopamine levels . Furthermore, its selective inhibition of adenylyl cyclase 2 (AC2) modulates cAMP production, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 83566 hydrobromide can change over time. The compound is centrally active following systemic administration and exhibits various neurological effects in vitro and in vivo . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, SKF 83566 hydrobromide has been shown to block nicotine and cocaine-induced facilitation of long-term potentiation (LTP) in animal models . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of SKF 83566 hydrobromide vary with different dosages in animal models. For example, in male C57BL6/J mice, a dosage of 20 µg/mL administered orally for seven days blocked nicotine and cocaine-induced facilitation of LTP . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

SKF 83566 hydrobromide is involved in various metabolic pathways, particularly those related to dopamine signaling. It inhibits the dopamine transporter (DAT) and selectively inhibits adenylyl cyclase 2 (AC2), affecting the production of cAMP . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

SKF 83566 hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is blood-brain permeable and centrally active following systemic administration . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific tissues. These transport and distribution properties are essential for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of SKF 83566 hydrobromide is primarily associated with its target receptors and transporters. By binding to D1-like dopamine receptors and the dopamine transporter, it exerts its effects within specific cellular compartments . Additionally, its selective inhibition of adenylyl cyclase 2 (AC2) further influences its subcellular activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de bromhidrato de SKF 83566 implica múltiples pasos, comenzando con el precursor de benzazepina apropiado. Los pasos clave incluyen reacciones de bromación, metilación y ciclización. El producto final se obtiene como una sal de bromhidrato para mejorar su estabilidad y solubilidad .

Métodos de producción industrial

La producción industrial de bromhidrato de SKF 83566 generalmente sigue la misma ruta sintética que la síntesis de laboratorio pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Luego, el compuesto se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromhidrato de SKF 83566 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el grupo hidroxilo presente en el compuesto.

Reducción: Las reacciones de reducción pueden afectar los átomos de bromo unidos al anillo de benzazepina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las reacciones de intercambio de halógenos a menudo utilizan reactivos como yoduro de sodio en acetona.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir derivados deshalogenados .

Comparación Con Compuestos Similares

Compuestos similares

SCH 23390: Otro antagonista selectivo del receptor D1 con propiedades farmacológicas similares.

SKF 81297: Un agonista del receptor D1 utilizado para comparación en estudios de unión a receptores.

R-(+)-SCH-23390: Un isómero estereoisómero de SCH 23390 con mayor selectividad para los receptores D1.

Singularidad

El bromhidrato de SKF 83566 es único debido a su alta selectividad y potencia como antagonista del receptor D1. Su capacidad para inhibir selectivamente la adenilil ciclasa 2, mientras que es inactivo contra otras isoformas de adenilil ciclasa, lo distingue de otros compuestos similares .

Propiedades

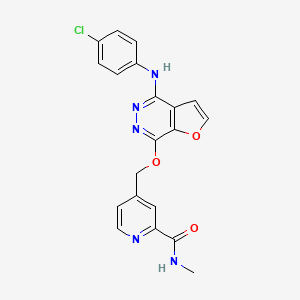

IUPAC Name |

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJYYGODYRPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042606 | |

| Record name | SKF 83566 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108179-91-5 | |

| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

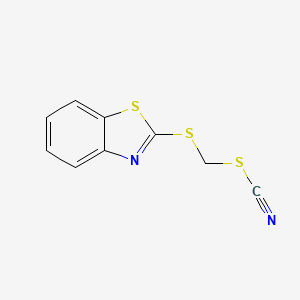

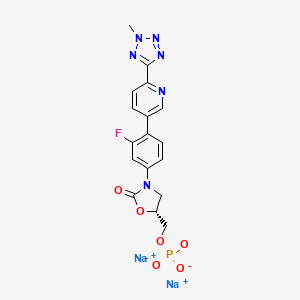

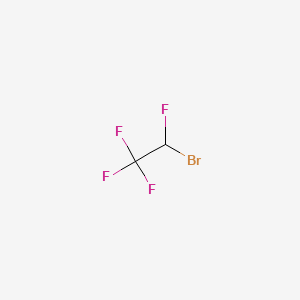

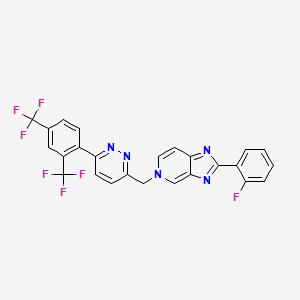

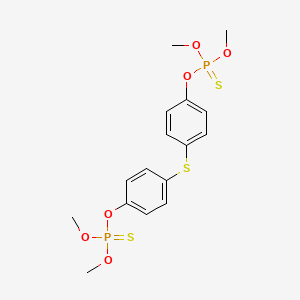

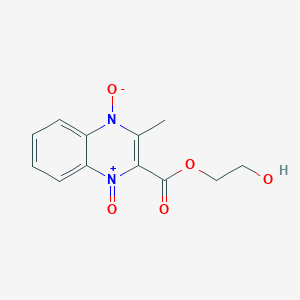

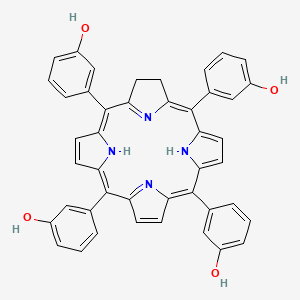

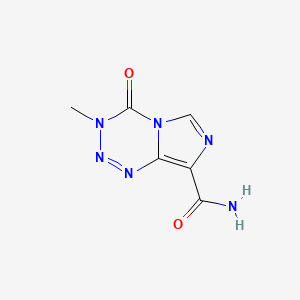

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.